molecular formula C28H27ClN4O3 B2772826 N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251621-91-6

N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2772826
CAS RN: 1251621-91-6
M. Wt: 503
InChI Key: OOJZOFCWQNWYLG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O3 and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has demonstrated advancements in synthetic methodologies and characterization of chemical properties. For instance, the study by Bhaskar et al. (2019) detailed the synthesis of a related compound using 'one-pot' reductive cyclization, highlighting the utility of sodium dithionite as a reductive cyclizing agent in DMSO. This research contributes to the understanding of the synthesis and structural elucidation of complex organic compounds, which could be applicable to the synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide (Bhaskar et al., 2019).

Antimicrobial and Antitumor Activities

Studies on related compounds have shown significant antimicrobial and antitumor activities. For example, Khanage et al. (2020) synthesized derivatives of a similar structural motif and evaluated their in-vitro antibacterial and antifungal activities, revealing that some compounds exhibited significant activity at minimal inhibitory concentrations (Khanage et al., 2020). Additionally, Hackenberg et al. (2013) investigated N-heterocyclic carbene–silver(I) acetate complexes derived from a related compound for their antibacterial activity and cytotoxicity against cancer cell lines, demonstrating potential therapeutic applications (Hackenberg et al., 2013).

Potential in Drug Discovery

The structural framework of compounds similar to N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide shows promise in drug discovery. Research by Harada et al. (1995) on the synthesis and structure-activity relationships of derivatives targeting serotonin-3 (5-HT3) receptor antagonists provides insights into the potential pharmacological applications of these chemical frameworks (Harada et al., 1995).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3/c1-19-3-9-22(29)15-25(19)32-28(35)26-17-33(18-30-26)16-21-4-10-23(11-5-21)31-27(34)14-8-20-6-12-24(36-2)13-7-20/h3-7,9-13,15,17-18H,8,14,16H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZOFCWQNWYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

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